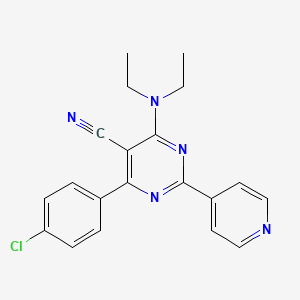

4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Description

4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, a pyridinyl group, and a pyrimidinecarbonitrile core

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(diethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-3-26(4-2)20-17(13-22)18(14-5-7-16(21)8-6-14)24-19(25-20)15-9-11-23-12-10-15/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEUTTAEGTZPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Addition of the Diethylamino Group: The diethylamino group is typically added through an alkylation reaction using diethylamine and an appropriate alkylating agent.

Incorporation of the Pyridinyl Group: The pyridinyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a halogenated precursor.

Formation of the Carbonitrile Group: The carbonitrile group is usually formed through a dehydration reaction of an amide or an aldoxime derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halogenated precursors, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

Oxidation: Hydroxylated derivatives, oxides.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. A notable study synthesized various pyrimidine-5-carbonitrile hybrids and evaluated their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The findings suggest that these compounds could serve as potential anti-inflammatory agents with reduced ulcerogenic liability .

Anticancer Properties

The compound has been explored for its anticancer activity, particularly against prostate cancer cells. Research has shown that it inhibits sphingosine kinases, which play a crucial role in cancer cell proliferation and survival. By inducing proteasomal degradation of sphingosine kinase 1, the compound demonstrates promise as a therapeutic agent in cancer treatment .

Neurological Applications

Pyrimidine derivatives are also being investigated for their neuroprotective effects. The modulation of neurotransmitter systems and reduction of neuroinflammation are key areas of interest. Compounds similar to 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile have shown potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation within neural tissues .

Data Table: Summary of Research Findings

Case Study 1: Pyrimidine Derivatives as COX-2 Inhibitors

A study focused on the design and synthesis of several pyrimidine-5-carbonitrile hybrids demonstrated their effectiveness as selective COX-2 inhibitors. The synthesized compounds exhibited lower ulcerogenic liability compared to traditional NSAIDs, suggesting a safer profile for long-term use in managing inflammatory conditions .

Case Study 2: Targeting Sphingosine Kinases in Cancer Therapy

Research highlighted the role of sphingosine kinases in prostate cancer progression. The application of this compound led to a marked decrease in cell viability and proliferation rates in androgen-independent cancer cell lines, indicating its potential as a targeted therapy .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile can be compared with other pyrimidine derivatives, such as:

4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to different chemical and biological properties.

4-(4-Bromophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile:

4-(4-Chlorophenyl)-6-(diethylamino)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile: The pyridinyl group is attached at a different position, resulting in variations in its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.

Biological Activity

The compound 4-(4-Chlorophenyl)-6-(diethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile , known by its CAS number 320418-25-5, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C19H17ClN4

- Molecular Weight : 363.8 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with a chlorophenyl group, a diethylamino group, and a pyridinyl moiety. This unique structure contributes to its biological properties and potential therapeutic applications.

Research indicates that This compound exhibits various biological activities, primarily through modulation of enzyme activity and interaction with specific receptors. The compound has been studied for its potential as an inhibitor in several biochemical pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cancer cell proliferation.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Reduced proliferation of cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in tumor cells |

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These findings suggest its potential as an antimicrobial agent.

Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to fully understand its safety profile and side effects. Initial toxicity tests in animal models have shown no significant adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.